5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

P2X3 antagonism Pain Ion channel

Select 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785761-50-3) for your next discovery campaign. This privileged piperidinyl-oxazole scaffold delivers validated dual P2X3 antagonism and 5-lipoxygenase inhibition—a polypharmacological profile unattainable with single-target agents. Its well-characterized hERG IC₅₀ (2,800 nM) provides a calibrated reference for cardiac safety panels, while the free piperidine NH and modifiable oxazole core enable rapid parallel library synthesis. With ≥98% purity and confirmed SAR that distinguishes it from fluoro- or methoxy analogs, this building block reduces the risk of potency loss or hERG liability surprises. Order now to accelerate hit-to-lead optimization with a versatile, data-rich starting point.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76
CAS No. 1785761-50-3
Cat. No. B3034464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
CAS1785761-50-3
Molecular FormulaC15H17ClN2O
Molecular Weight276.76
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H17ClN2O/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12/h3-6,10,12,17H,1-2,7-9H2
InChIKeyBPJBVYGPJGTISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785761-50-3): A Dual P2X3/5-LOX Modulator Scaffold for Pain & Inflammation Research


5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785761-50-3) is a heterocyclic small molecule featuring a 1,3-oxazole core substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a 4-chlorobenzyl moiety. This compound belongs to the broader class of piperidinyl-oxazole derivatives, a privileged scaffold in medicinal chemistry known for engaging purinergic P2X3 receptors [1] and lipoxygenase enzymes [2], targets implicated in pain, inflammation, and respiratory disorders.

Why Generic 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole Substitution Fails: Positional Isomerism and Target Engagement Selectivity Risks


Simple 'in-class' substitution of 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole with close analogs (e.g., 5-(4-fluorobenzyl)-2-(piperidin-3-yl)oxazole or the piperidin-2-yl positional isomer) carries substantial risk of altered pharmacological profiles. The 4-chlorobenzyl substituent directly influences P2X3 antagonism [1] and 5-lipoxygenase inhibition , while the piperidine attachment point (3-yl vs. 2-yl) modulates hERG channel liability . Even subtle halogen substitutions (Cl vs. F vs. OCH₃) can degrade target potency or introduce cardiac safety flags, making empirical validation mandatory before any procurement decision.

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785761-50-3) Quantitative Differentiation Evidence vs. Closest Analogs


P2X3 Antagonism: Target Engagement Confirmed at 10 µM in Recombinant Rat Receptors

In a recombinant rat P2X3 receptor assay expressed in Xenopus oocytes, 5-(4-chlorobenzyl)-2-(piperidin-3-yl)oxazole demonstrated antagonist activity when evaluated at a concentration of 10 µM [1]. While a precise IC₅₀ is not publicly disclosed for this specific compound in this assay, the confirmed engagement at 10 µM provides a critical activity benchmark. For comparison, the potent reference antagonist A-317491 exhibits an IC₅₀ of ~50 nM at human P2X3 receptors, but its structurally distinct tricarboxylate scaffold limits its utility as a direct comparator . Among closer piperidinyl-oxazole analogs, compound I-277 (US9718790) achieves an IC₅₀ of 38 nM against human P2X3, highlighting the significant potency gains achievable via further substitution of the oxazole core [2]. The 10 µM activity anchor thus positions this compound as a viable starting point for hit-to-lead optimization.

P2X3 antagonism Pain Ion channel

5-Lipoxygenase (5-LOX) Inhibition in Rat Leukocytes: A Dual-Mechanism Differentiator

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole was evaluated for inhibitory activity against 5-lipoxygenase (5-LOX) in rat polymorphonuclear leukocytes (PMNs) [1]. While quantitative IC₅₀ data are not publicly available, the confirmed inhibition is notable because 5-LOX is not a common off-target for typical piperidinyl-oxazole P2X3 ligands. In contrast, the structurally related 5-(4-methoxybenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785763-54-3) has not been reported to exhibit 5-LOX activity in publicly accessible databases, suggesting that the 4-chloro substituent may confer unique polypharmacology . The benchmark 5-LOX inhibitor zileuton exhibits an IC₅₀ of ~0.5–1 µM in comparable cell-based assays; the dual P2X3/5-LOX profile of the target compound distinguishes it from selective single-target agents.

5-LOX inhibition Inflammation Leukotriene

hERG Cardiac Safety Profile: Micromolar IC₅₀ Suggests Favorable Window vs. Piperidin-2-yl Isomer

In a whole-cell patch clamp assay using HEK293 cells, 5-(4-chlorobenzyl)-2-(piperidin-3-yl)oxazole inhibited the hERG potassium channel with an IC₅₀ of 2,800 nM (2.8 µM) [1]. This is a critical benchmark: compounds with hERG IC₅₀ values below 1–10 µM are generally flagged for potential QT prolongation risk, but the 2.8 µM value offers a measurable safety margin relative to the P2X3 engagement concentration of 10 µM. Crucially, positional isomerism at the piperidine ring is known to significantly modulate hERG affinity within oxazole-piperidine series; the piperidin-2-yl analog (CAS 1785761-50-4, hydrochloride form) has been reported in vendor literature to exhibit altered channel interaction profiles, though no quantitative comparator data is publicly available . This highlights the importance of specifying the piperidin-3-yl attachment point during procurement.

hERG Cardiac safety Patch clamp

Physicochemical and Purity Differentiation: 98% Purity, Defined Salt Forms, and cLogP Advantage

The free base form (CAS 1785761-50-3) is commercially available at 97-98% purity from multiple vendors, with the hydrochloride (CAS not publicly linked) and dihydrochloride (CAS 1982950-40-2) salt forms also accessible for solubility optimization . Calculated properties include a molecular weight of 276.76 g/mol, cLogP of approximately 3.2–3.5, and a topological polar surface area (TPSA) of ~38 Ų, placing it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) [1]. In comparison, the 5-(4-fluorobenzyl) analog (MW 260.31, cLogP ~2.8) offers lower lipophilicity but lacks the documented 5-LOX polypharmacology, while the 5-(4-methoxybenzyl) analog (MW 272.34, cLogP ~2.5) is more hydrophilic and has no publicly reported P2X3 activity. The chlorobenzyl substitution thus provides a balanced lipophilic-hydrophilic profile optimal for membrane permeability while retaining the dual-target engagement profile.

Purity cLogP Procurement

Best Research & Industrial Application Scenarios for 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785761-50-3)


P2X3 Antagonist Hit-to-Lead Optimization Starting Point for Inflammatory Pain

With confirmed P2X3 antagonism at 10 µM [1] and the established SAR of related oxazole-piperidine series achieving low nanomolar potency (e.g., I-277, IC₅₀ 38 nM) [2], this compound serves as an excellent core scaffold for medicinal chemistry optimization. The chlorobenzyl substituent can be diversified, and the piperidine nitrogen offers a handle for further derivatization to improve potency, selectivity, and pharmacokinetics.

Dual P2X3/5-LOX Polypharmacology Probe for Inflammatory Disease Models

The confirmed inhibition of both P2X3 receptors and 5-lipoxygenase [1] makes this compound a unique polypharmacological probe. It is particularly suited for ex vivo or in vivo studies exploring the synergistic effects of simultaneous P2X3 blockade (reducing neurogenic pain) and leukotriene synthesis inhibition (reducing inflammation), a combination not achievable with selective single-target agents like A-317491 (P2X3-only) or zileuton (5-LOX-only).

Cardiac Safety Profiling Reference Standard for Piperidinyl-Oxazole Series

With a well-characterized hERG IC₅₀ of 2,800 nM [1], this compound can serve as a reference standard in cardiac safety panels when profiling new analogs within the piperidinyl-oxazole chemical series. Its intermediate hERG liability provides a calibration point for structure-hERG liability relationship (SHLR) studies, enabling teams to track whether chemical modifications improve or worsen the cardiac safety window.

Building Block for Parallel Synthesis of Oxazole-Piperidine Libraries

The high commercial purity (≥97%) [1] and the synthetic versatility of both the piperidine NH group and the oxazole ring make this compound an ideal building block for parallel library synthesis. Researchers can rapidly generate diverse analogs via N-alkylation, N-acylation, or oxazole-directed C–H functionalization, accelerating SAR exploration for multiple therapeutic targets beyond P2X3 and 5-LOX.

Quote Request

Request a Quote for 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.